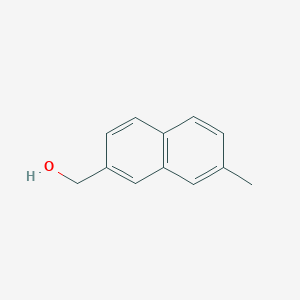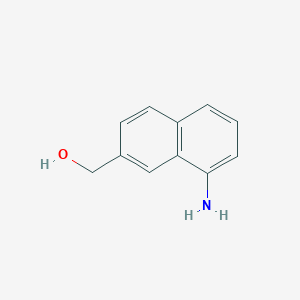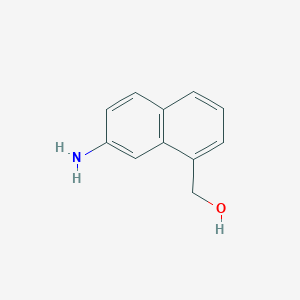![molecular formula C10H11N3 B11916293 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazoisoindoles, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate diamines with aldehydes or ketones, followed by cyclization reactions. For instance, a suspension of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine in acetonitrile treated with triethylamine and a halide can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acetonitrile, triethylamine, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole can be compared with other similar compounds, such as:
Tetrahydroimidazo[4,5-c]pyridine: Known for its use as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase.
Tetrahydroimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and known for its biological activities.
Tetrahydroimidazo[1,2-a]pyrazine: Investigated for its potential as a G-protein ligand.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7-methyl-6,8-dihydro-3H-pyrrolo[3,4-e]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-13-4-7-2-3-9-10(8(7)5-13)12-6-11-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
Clé InChI |
DWWZDSYHAURKEW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C1)C3=C(C=C2)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



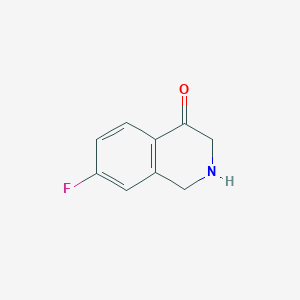
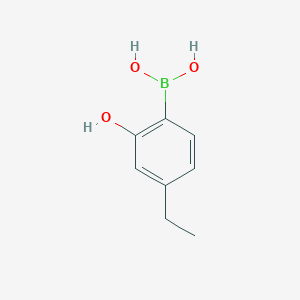
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)


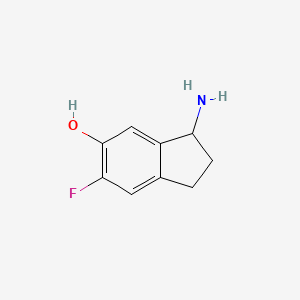

![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
